molecular formula C12H15N5O2 B3406283 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 28557-25-7

8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B3406283
CAS No.: 28557-25-7
M. Wt: 261.28 g/mol
InChI Key: NAZQXTHWEFCOOX-UHFFFAOYSA-N
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Description

8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a heterocyclic compound that belongs to the imidazo[2,1-f]purine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a purine ring system The presence of an allyl group at the 8-position and two methyl groups at the 1 and 3 positions further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dimethyluric acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[2,1-f]purine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as thiols or amines can react with the allyl group under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazo[2,1-f]purine derivatives.

Scientific Research Applications

8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluric acid: A precursor in the synthesis of the target compound.

    7,8-Dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Lacks the allyl group at the 8-position.

    8-Allyl-1,3-dimethylxanthine: Similar structure but with a xanthine core instead of an imidazo[2,1-f]purine core.

Uniqueness

The presence of both the allyl group and the imidazo[2,1-f]purine ring system in 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,4-dimethyl-6-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-4-5-16-6-7-17-8-9(13-11(16)17)14(2)12(19)15(3)10(8)18/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZQXTHWEFCOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182770
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28557-25-7
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-1,3-dimethyl-8-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028557257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Reactant of Route 2
8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Reactant of Route 3
Reactant of Route 3
8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Reactant of Route 4
Reactant of Route 4
8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Reactant of Route 5
8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Reactant of Route 6
Reactant of Route 6
8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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